![molecular formula C19H14Cl2N2O3S B4940866 N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide
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Overview
Description
N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, also known as CCT244747, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide is a selective inhibitor of the checkpoint kinase 1 (Chk1), which is a key regulator of the DNA damage response pathway. By inhibiting Chk1, N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide prevents the repair of damaged DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been shown to induce DNA damage and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and metastasis of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide is its selectivity for Chk1, which minimizes off-target effects. However, its potency can vary depending on the cell type and experimental conditions. In addition, N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are several potential future directions for the study of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide. One area of interest is the development of more potent and selective Chk1 inhibitors. Another area of interest is the investigation of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in combination with other cancer therapies, such as immunotherapy. Finally, the use of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in the treatment of specific types of cancer, such as triple-negative breast cancer, warrants further investigation.
Synthesis Methods
The synthesis of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide involves several steps, starting with the reaction of 2-methoxyaniline with 5-chloro-2-nitrobenzoic acid to form 5-chloro-2-(2-methoxyanilino)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-thiophenecarboxamide to yield N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide.
Scientific Research Applications
N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-26-16-10-14(22-18(24)11-4-6-12(20)7-5-11)13(21)9-15(16)23-19(25)17-3-2-8-27-17/h2-10H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNDBYKFDZILPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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